molecular formula C9H13N3O4 B2894944 ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1006951-36-5

ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B2894944
CAS No.: 1006951-36-5
M. Wt: 227.22
InChI Key: PFQXEXHEZQITFU-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group at the third position and a methyl group at the fifth position of the pyrazole ring, along with an ethyl ester group attached to the propanoate moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-3-nitro-1H-pyrazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, potassium permanganate, and various nucleophiles. The major products formed from these reactions include amino derivatives, substituted esters, and carboxylic acids .

Scientific Research Applications

Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is primarily related to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-(5-methyl-3-nitropyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-4-16-9(13)7(3)11-6(2)5-8(10-11)12(14)15/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQXEXHEZQITFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C(=CC(=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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